1-Bromo-3-ethyl-2-nitrobenzene

Regiochemistry Isomer differentiation Nitroaromatic synthesis

1-Bromo-3-ethyl-2-nitrobenzene (CAS 702642-07-7) is a trisubstituted nitroaromatic compound with molecular formula C₈H₈BrNO₂ and molecular weight 230.06 g·mol⁻¹, featuring a vicinal 1,2,3-substitution pattern in which bromine occupies position 1, the nitro group position 2, and the ethyl group position 3 on the benzene ring. This specific regiochemical arrangement places the electron-withdrawing nitro group ortho to both the bromine and the ethyl substituent, creating a distinctive electronic environment that is structurally isomeric with several other industrially available C₈H₈BrNO₂ compounds including 2-bromo-1-ethyl-4-nitrobenzene, 4-bromo-1-ethyl-2-nitrobenzene, and 1-(2-bromoethyl)-2-nitrobenzene.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 702642-07-7
Cat. No. B12531613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-ethyl-2-nitrobenzene
CAS702642-07-7
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCCC1=C(C(=CC=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C8H8BrNO2/c1-2-6-4-3-5-7(9)8(6)10(11)12/h3-5H,2H2,1H3
InChIKeyLXFNOYWGIXBJLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-3-ethyl-2-nitrobenzene (CAS 702642-07-7): Chemical Identity and Isomeric Context for Procurement


1-Bromo-3-ethyl-2-nitrobenzene (CAS 702642-07-7) is a trisubstituted nitroaromatic compound with molecular formula C₈H₈BrNO₂ and molecular weight 230.06 g·mol⁻¹, featuring a vicinal 1,2,3-substitution pattern in which bromine occupies position 1, the nitro group position 2, and the ethyl group position 3 on the benzene ring . This specific regiochemical arrangement places the electron-withdrawing nitro group ortho to both the bromine and the ethyl substituent, creating a distinctive electronic environment that is structurally isomeric with several other industrially available C₈H₈BrNO₂ compounds including 2-bromo-1-ethyl-4-nitrobenzene, 4-bromo-1-ethyl-2-nitrobenzene, and 1-(2-bromoethyl)-2-nitrobenzene [1]. The compound has been specifically utilized as a phenyl-ring building block in the synthesis of [2-(2-nitrophenyl)propoxy]carbonyl (NPPOC)-type photolabile protecting groups for nucleoside chemistry and microarray fabrication [2].

Why 1-Bromo-3-ethyl-2-nitrobenzene Cannot Be Generically Substituted: Regiochemical and Electronic Constraints in Trisubstituted Nitroaromatic Procurement


Interchanging 1-bromo-3-ethyl-2-nitrobenzene with a different C₈H₈BrNO₂ isomer or a simpler bromonitrobenzene analog is not chemically equivalent because the 1,2,3-vicinal substitution pattern establishes a unique interplay of steric compression and electronic effects. In this compound, the nitro group is flanked ortho by both bromine and ethyl, generating a sterically congested environment that modulates the reactivity of the bromine atom in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution relative to isomers where the nitro group is para to the bromine [1]. This specific regiochemistry was explicitly selected as a phenyl-ring substitution variant in the NPPOC photolabile protecting group series, where the identity and position of the halogen substituent on the 2-nitrophenyl scaffold was demonstrated to directly affect the photocleavage rate of the resulting thymidine carbonates under standardized 365 nm irradiation [2]. Substituting a different isomer without verifying equivalent performance in the target application therefore risks altering deprotection kinetics, synthetic yield, or downstream product distribution .

1-Bromo-3-ethyl-2-nitrobenzene Quantitative Differentiation Evidence: Comparator-Based Analysis for Procurement Decisions


Regiochemical Identity: Vicinal 1,2,3-Substitution Pattern Versus Alternative C₈H₈BrNO₂ Isomers

1-Bromo-3-ethyl-2-nitrobenzene is the only C₈H₈BrNO₂ isomer in which the bromine atom at position 1 is ortho to both the nitro group (position 2) and the ethyl group (position 3), producing a vicinal trisubstitution pattern. In contrast, 2-bromo-1-ethyl-4-nitrobenzene (CAS 52121-34-3) places the nitro group para to bromine, while 4-bromo-1-ethyl-2-nitrobenzene (CAS 10342-66-2) positions the nitro ortho to bromine but with ethyl para. 1-(2-Bromoethyl)-2-nitrobenzene (CAS 16793-89-8) differs fundamentally by locating bromine on the ethyl side chain rather than the aromatic ring, which alters the leaving-group character from aryl bromide to alkyl bromide . This ortho-ortho-ortho vicinal arrangement creates steric compression between adjacent substituents that affects both the conformational preference of the nitro group and the accessibility of the C–Br bond for oxidative addition in cross-coupling catalysis [1].

Regiochemistry Isomer differentiation Nitroaromatic synthesis

Lipophilicity Differentiation: LogP of 3.44 Distinguishes 1-Bromo-3-ethyl-2-nitrobenzene from Positional Isomers

The calculated LogP for 1-bromo-3-ethyl-2-nitrobenzene is 3.44 (ACD/LogP), as reported via the LookChem physicochemical property database . In comparison, the isomeric compound Benzene, 1-bromo-2-ethyl-3-nitro- (alternative numbering for a closely related isomer) has a reported XLogP of 3.2 [1], and the structurally related 2-bromo-1-ethyl-4-nitrobenzene (CAS 52121-34-3) has a predicted ACD/LogP of 3.52 . This places 1-bromo-3-ethyl-2-nitrobenzene at an intermediate lipophilicity between these two isomers, with a difference of approximately 0.24–0.32 LogP units, which corresponds to a roughly 1.7–2.1-fold difference in octanol-water partition coefficient. The polar surface area (PSA) of 45.82 Ų is identical across these nitroaromatic isomers due to the conserved nitro group contribution, meaning the LogP differences arise solely from the varying spatial relationship between the bromine and ethyl substituents .

Lipophilicity LogP ADME profiling Solubility

NPPOC Photolabile Protecting Group Series: 1-Bromo-3-ethyl-2-nitrobenzene as a Phenyl-Ring Precursor for 5-Halo-2-nitrophenyl NPPOC Derivatives

In the foundational NPPOC study by Buehler, Pfleiderer, and co-workers (Helvetica Chimica Acta, 2004), 1-bromo-3-ethyl-2-nitrobenzene serves as the phenyl-ring precursor for constructing 2-(5-bromo-2-nitrophenyl)propanol, which is subsequently converted via diphosgene to the carbonochloridate and coupled to thymidine to yield thymidine 5′-[2-(5-bromo-2-nitrophenyl)propyl carbonate] (compound 127 in the series) [1]. The photolysis of this 5-halo-NPPOC-thymidine carbonate was studied under standardized 365 nm irradiation conditions alongside the 5-chloro (128) and 5-iodo (129) analogs, with photolysis half-lives and thymidine yields determined to establish the influence of halogen identity on photocleavage efficiency . The 5-halo series (127–129) was explicitly identified among the derivatives showing 'the best properties regarding fast and uniform deprotection,' making the bromo-substituted phenyl precursor a critical entry point for this high-performance photolabile protecting group subclass .

Photolabile protecting groups NPPOC Oligonucleotide microarray Solid-phase synthesis

Predicted Physical Property Differences: Density and Boiling Point Contrast with 2-Bromo-1-ethyl-4-nitrobenzene Isomer

While experimentally measured physical properties for 1-bromo-3-ethyl-2-nitrobenzene are not widely reported in the open literature, comparative analysis can be drawn against the better-characterized isomer 2-bromo-1-ethyl-4-nitrobenzene (CAS 52121-34-3). The latter has predicted density of 1.5 ± 0.1 g·cm⁻³, predicted boiling point of 293.3 ± 20.0 °C at 760 mmHg, predicted vapor pressure of 0.0 ± 0.6 mmHg at 25 °C, and predicted enthalpy of vaporization of 51.2 ± 3.0 kJ·mol⁻¹ (ACD/Labs predictions) . Due to the differing substitution pattern—specifically, the vicinal ortho relationship between bromine and nitro in the target compound versus the para relationship in the comparator—differences in dipole moment and intermolecular interactions are expected, which would manifest as measurable shifts in boiling point and chromatographic retention behavior [1]. Procurement specifications should verify whether predicted or experimental property data are sufficient for the intended application, particularly for processes requiring precise boiling point ranges for distillation or density values for formulation calculations.

Physicochemical properties Density Boiling point Predicted properties

Synthetic Accessibility and Regioselectivity Challenges: Vicinal Trisubstitution Requires Multi-Step Route Versus Simpler Isomers

The 1,2,3-vicinal substitution pattern of 1-bromo-3-ethyl-2-nitrobenzene cannot be accessed by direct electrophilic aromatic substitution of a monosubstituted precursor due to conflicting directing effects: the ethyl group directs ortho/para (positions 2 and 4/6), while a nitro group directs meta, and bromine directs ortho/para. Achieving the specific 1-Br/2-NO₂/3-Et arrangement requires a controlled multi-step sequence, such as bromination of 2-ethylaniline (exploiting the powerful ortho/para-directing amino group) followed by diazotization and Sandmeyer-type nitro introduction [1]. In contrast, isomers such as 2-bromo-1-ethyl-4-nitrobenzene can be synthesized via more straightforward nitration of 1-bromo-2-ethylbenzene where the bromine and ethyl cooperate to direct nitration to the 4-position [2]. This synthetic complexity difference has implications for commercial availability, cost, and lead time: the target compound typically has fewer suppliers and may require custom synthesis, whereas the 2-bromo-1-ethyl-4-nitrobenzene isomer is more broadly stocked .

Synthetic route Regioselectivity Vicinal substitution Nitration

1-Bromo-3-ethyl-2-nitrobenzene (CAS 702642-07-7): Evidence-Based Application Scenarios for Scientific Procurement


Synthesis of 5-Bromo-NPPOC Photolabile Phosphoramidites for Light-Directed Oligonucleotide Microarray Fabrication

This is the primary research application for which 1-bromo-3-ethyl-2-nitrobenzene is specifically documented. The compound serves as the phenyl-ring precursor for constructing 2-(5-bromo-2-nitrophenyl)propanol, which after conversion to the carbonochloridate and coupling to thymidine yields the 5-bromo-NPPOC-protected nucleoside (compound 127) identified by Buehler, Pfleiderer, and co-workers as exhibiting superior photodeprotection properties under 365 nm irradiation [1]. Procurement of this specific isomer is mandatory because the bromine must occupy what becomes the 5-position of the 2-nitrophenyl NPPOC chromophore; the 5-halo series (Br, Cl, I) was among the top-performing subclasses for fast and uniform deprotection in the standardized photolysis screen . Users synthesizing NPPOC phosphoramidites for microarray synthesis should specify CAS 702642-07-7 and verify by ¹H NMR that the substitution pattern matches the required 5-bromo-2-nitrophenyl propanol intermediate.

Palladium-Catalyzed Cross-Coupling with Ortho-Steric Modulation for Biaryl Synthesis

The ortho relationship between bromine and both the nitro and ethyl groups creates a sterically encumbered aryl bromide that can serve as a demanding substrate for optimizing palladium catalysts and ligands in Suzuki-Miyaura, Buchwald-Hartwig, or Negishi cross-coupling reactions [1]. The nitro group at the ortho position exerts both steric and electronic effects on the oxidative addition step, potentially requiring tailored ligand systems (e.g., bulky biarylphosphines such as SPhos or XPhos) to achieve efficient coupling. This makes the compound valuable for catalyst screening studies where the goal is to identify systems capable of coupling sterically hindered, electron-deficient aryl bromides . Researchers should request purity ≥ 98% (as supplied by vendors such as Leyan, product number 2083965) to minimize confounding effects from dehalogenated or isomer impurities in catalytic studies .

Synthesis of Ortho-Substituted Nitroaniline Derivatives via Nucleophilic Aromatic Substitution

Following reduction of the nitro group to an amine (e.g., H₂, Pd/C), 1-bromo-3-ethyl-2-nitrobenzene yields 2-bromo-6-ethylaniline, a valuable intermediate for further functionalization. Alternatively, the bromine atom can undergo nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiolates, with the ortho-nitro group providing activation for displacement [1]. The ethyl group at the meta position relative to the reaction center provides modest electron donation that differentiates the SNAr reactivity from that of the simpler 1-bromo-2-nitrobenzene (CAS 577-19-5), which lacks the alkyl substituent . This application scenario is supported by the general reactivity principles of halogenated nitrobenzenes, though direct comparative kinetic data for this specific compound versus its non-ethylated analog have not been published.

Physicochemical Property Reference Standard for Isomeric Purity Verification in Quality Control

Given the existence of multiple C₈H₈BrNO₂ isomers with overlapping molecular weights (all 230.06 g·mol⁻¹), this compound can serve as a reference standard for chromatographic method development aimed at resolving isomeric mixtures. Its calculated LogP of 3.44 and PSA of 45.82 Ų [1] provide starting parameters for reversed-phase HPLC method development. When procuring this compound as a reference standard, users should request a certificate of analysis including HPLC purity, identity confirmation by ¹H and ¹³C NMR, and absence of isomeric impurities—particularly 2-bromo-1-ethyl-4-nitrobenzene, which has a similar LogP of 3.52 and may co-elute under certain chromatographic conditions .

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